molecular formula C24H24N2O3 B7947363 (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid

(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid

Cat. No.: B7947363
M. Wt: 388.5 g/mol
InChI Key: YYDGZQRGAMRHNE-NRFANRHFSA-N
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Description

(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a keto group, and a tritylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the Tritylamino Group: The protected amino compound is then reacted with trityl chloride in the presence of a base to form the tritylamino derivative.

    Introduction of the Keto Group: The tritylamino derivative is subjected to oxidation reactions to introduce the keto group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The tritylamino group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: This compound has a similar structure but with a different substituent on the amino group.

    (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another similar compound with variations in the substituent groups.

Uniqueness

(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid is unique due to the presence of the tritylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDGZQRGAMRHNE-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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